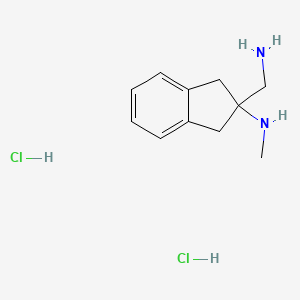
2-(aminomethyl)-N-methyl-2,3-dihydro-1H-inden-2-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(aminomethyl)-N-methyl-2,3-dihydro-1H-inden-2-amine dihydrochloride is a chemical compound with a complex structure that includes an indene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-N-methyl-2,3-dihydro-1H-inden-2-amine dihydrochloride typically involves the condensation of o-phenylenediamine with glycine in the presence of hydrochloric acid as a catalyst. This reaction is often facilitated by microwave irradiation, which helps in achieving the desired product in a single step .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production. This would include controlling the temperature, pressure, and concentration of reactants to maximize yield and purity.
化学反応の分析
Types of Reactions
2-(aminomethyl)-N-methyl-2,3-dihydro-1H-inden-2-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
科学的研究の応用
2-(aminomethyl)-N-methyl-2,3-dihydro-1H-inden-2-amine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
作用機序
The mechanism of action of 2-(aminomethyl)-N-methyl-2,3-dihydro-1H-inden-2-amine dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For example, it may act on enzymes or receptors, altering their activity and influencing cellular processes .
類似化合物との比較
Similar Compounds
2-(aminomethyl)benzimidazole dihydrochloride: Similar in structure but with a benzimidazole ring instead of an indene backbone.
2-(aminomethyl)thiazole dihydrochloride: Contains a thiazole ring, offering different chemical properties and applications.
2-aminobenzothiazole: Known for its versatile applications in synthetic organic chemistry and biological fields.
Uniqueness
2-(aminomethyl)-N-methyl-2,3-dihydro-1H-inden-2-amine dihydrochloride is unique due to its indene backbone, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
分子式 |
C11H18Cl2N2 |
|---|---|
分子量 |
249.18 g/mol |
IUPAC名 |
2-(aminomethyl)-N-methyl-1,3-dihydroinden-2-amine;dihydrochloride |
InChI |
InChI=1S/C11H16N2.2ClH/c1-13-11(8-12)6-9-4-2-3-5-10(9)7-11;;/h2-5,13H,6-8,12H2,1H3;2*1H |
InChIキー |
IFXAFSGIMCINLP-UHFFFAOYSA-N |
正規SMILES |
CNC1(CC2=CC=CC=C2C1)CN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















